
Glyceryl diacetate 1-linolenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 1-linolenate can be synthesized through the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to improve the yield and selectivity of the esterification process .
化学反応の分析
Types of Reactions
Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Formation of glyceryl monoacetate and linolenic alcohol.
Substitution: Formation of glyceryl derivatives with various functional groups.
科学的研究の応用
Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of bio-additives, cosmetics, and food products.
作用機序
The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .
類似化合物との比較
Similar Compounds
Glyceryl diacetate:
Glyceryl monoacetate: A monoester of glycerol and acetic acid.
Glyceryl triacetate:
Uniqueness
Glyceryl diacetate 1-linolenate is unique due to the presence of linolenic acid, which imparts specific biological activities and potential health benefits. Unlike other glyceryl esters, it can serve as a source of essential fatty acids and contribute to the synthesis of bioactive lipids .
特性
CAS番号 |
55320-02-0 |
|---|---|
分子式 |
C25H40O6 |
分子量 |
436.6 g/mol |
IUPAC名 |
2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChIキー |
JQOMERQMQGDKLK-AGRJPVHOSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

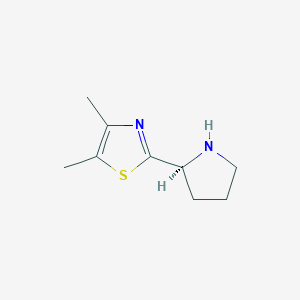


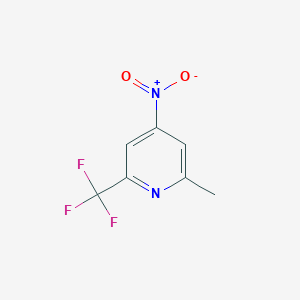
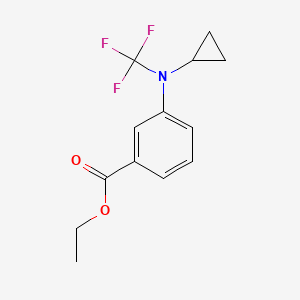
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
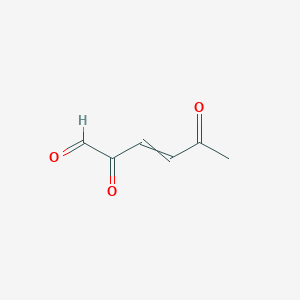
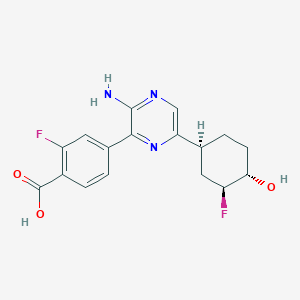
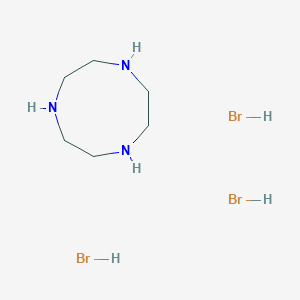
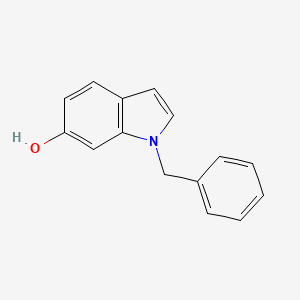

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
